molecular formula C47H93N2O6P B13392076 (7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt

(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt

Cat. No.: B13392076
M. Wt: 813.2 g/mol
InChI Key: WKZHECFHXLTOLJ-UHFFFAOYSA-N
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Description

C24:1 Sphingomyelin, also known as nervonoyl sphingomyelin, is a type of sphingolipid that contains a nervonic acid (C24:1) fatty acyl chain. Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly in the myelin sheath of nerve cells. They play a crucial role in cell membrane structure and function, including cell signaling and membrane fluidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

C24:1 Sphingomyelin can be synthesized through the condensation of sphingosine with nervonic acid. The reaction typically involves the activation of the carboxyl group of nervonic acid, followed by its coupling with the amino group of sphingosine. This process can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions .

Industrial Production Methods

Industrial production of C24:1 Sphingomyelin often involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction using organic solvents, followed by chromatographic techniques to isolate and purify the desired sphingomyelin species .

Chemical Reactions Analysis

Types of Reactions

C24:1 Sphingomyelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

C24:1 Sphingomyelin has numerous applications in scientific research:

Mechanism of Action

C24:1 Sphingomyelin exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and organization. It interacts with cholesterol and other lipids to form lipid rafts, which are specialized membrane microdomains involved in cell signaling and protein sorting. The presence of the nervonic acid chain allows for specific interactions with proteins and other lipids, modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    C240 Sphingomyelin (Lignoceroyl Sphingomyelin): Contains a saturated lignoceric acid (C24:0) chain.

    C160 Sphingomyelin (Palmitoyl Sphingomyelin): Contains a palmitic acid (C16:0) chain.

    C180 Sphingomyelin (Stearoyl Sphingomyelin): Contains a stearic acid (C18:0) chain.

Uniqueness

C24:1 Sphingomyelin is unique due to the presence of the nervonic acid chain, which imparts distinct biophysical properties to the lipid. This unsaturated fatty acid chain allows for greater membrane fluidity and specific interactions with cholesterol, influencing the formation of lipid rafts and membrane microdomains. These properties make C24:1 Sphingomyelin particularly important in the context of nerve cell membranes and myelin sheath integrity .

Properties

Molecular Formula

C47H93N2O6P

Molecular Weight

813.2 g/mol

IUPAC Name

[3-hydroxy-2-(tetracos-15-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)

InChI Key

WKZHECFHXLTOLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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